4-fluoro-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide
Description
4-fluoro-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide is a heterocyclic compound featuring a benzamide core linked to a thiazole ring substituted with a methyl group and a 1,3,4-oxadiazole moiety bearing a thiophene substituent.
Properties
Molecular Formula |
C17H11FN4O2S2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-fluoro-N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H11FN4O2S2/c1-9-13(16-20-14(22-24-16)12-3-2-8-25-12)26-17(19-9)21-15(23)10-4-6-11(18)7-5-10/h2-8H,1H3,(H,19,21,23) |
InChI Key |
PJMDNOQPHFPURZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Formation of the thiazole ring: This involves the cyclization of a thioamide with a haloketone.
Coupling of the oxadiazole and thiazole rings: This step involves the reaction of the oxadiazole derivative with the thiazole derivative under appropriate conditions.
Introduction of the fluorine atom: This can be done using a fluorinating agent such as diethylaminosulfur trifluoride.
Formation of the benzamide: This involves the reaction of the fluorinated intermediate with a suitable benzoyl chloride derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
4-fluoro-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiadiazole-Benzamide Derivatives ()
Compounds 6 , 8a–c from Molecules (2011) share a benzamide-thiadiazole/thiazole backbone. Key differences include:
- Substituents : Compound 6 has an isoxazole group, while 8a incorporates a pyridinyl-acetyl substituent. The target compound replaces these with a thiophene-oxadiazole unit, which may improve π-π stacking in biological targets.
- Synthesis : The target compound likely requires multi-step cyclization (e.g., oxadiazole formation via nitrile oxide cycloaddition), whereas analogs in use hydroxylamine or active methylene condensations .
Triazole-Thione Derivatives ()
Compounds 7–9 in IJMS (2014) exhibit tautomerism between thiol and thione forms. Unlike the target compound’s rigid oxadiazole-thiazole system, these triazoles show dynamic equilibria, affecting solubility and reactivity. The absence of a C=O band in their IR spectra (vs. 1600–1700 cm⁻¹ in the target’s benzamide) highlights structural divergence .
Thiazole-Benzamide Anticancer Agents ()
Compounds 7b and 11 (IC₅₀ = 1.61–1.98 µg/mL against HepG-2) feature thiazole-hydrazide scaffolds.
Nitazoxanide Derivative ()
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide shares a benzamide-thiazole core with the target compound. Its intermolecular N–H···N hydrogen bonding (forming dimers) contrasts with the target’s oxadiazole-thiophene system, which may favor C–H···O/F interactions instead .
Physicochemical Properties
Key Observations :
Stability and Reactivity
- Tautomerism : Unlike triazole-thiones (), the target’s oxadiazole-thiazole system is less prone to tautomerism, favoring stability in physiological conditions.
Biological Activity
4-fluoro-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide (CAS Number: 1144434-75-2) is a complex organic compound with significant potential in medicinal chemistry. This compound incorporates various functional groups, including a fluorine atom and heterocyclic moieties such as thiazole and oxadiazole, which contribute to its biological activity. The following sections provide a detailed overview of its biological properties based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHF NOS, with a molecular weight of 386.4 g/mol. The compound's structure features multiple functional groups that enhance its interactions within biological systems.
Antimicrobial Activity
Research indicates that compounds containing thiazole and oxadiazole moieties exhibit antimicrobial properties. In vitro studies have shown that derivatives similar to 4-fluoro-N-benzamide demonstrate significant activity against various microorganisms. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Candida albicans using disk diffusion methods .
Anticancer Potential
The thiazole and oxadiazole rings are known for their potential anticancer activities. Compounds structurally related to 4-fluoro-N-benzamide have been evaluated for their cytotoxic effects against various cancer cell lines. Studies suggest that these compounds may inhibit key cellular pathways involved in cancer progression by targeting specific proteins or enzymes associated with tumor growth .
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit enzymes such as thioredoxin reductase (TrxR), which is crucial in cancer cell metabolism .
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Antimicrobial Effects :
- Anticancer Activity Assessment :
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-fluoro-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide | 1092337-96-6 | Similar structure but different fluorine position |
| N-(thiazolyl)benzamide derivatives | Not specified | General class with varying biological activities |
The uniqueness of 4-fluoro-N-benzamide lies in its specific combination of heterocycles and functional groups that may confer distinct biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
